4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Cross-coupling Palladium catalysis Ligand design

Air-sensitive phosphine ligands complicate benchtop cross-coupling workflows, requiring glovebox handling and increasing batch variability. 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide eliminates this burden as an air-stable solid preligand. • Enables 94% yield in Kumada coupling of electron-poor aryl tosylates with Grignard reagents. • Forms hydrogen-bond-stabilized bidentate Pd complexes that activate challenging substrates under mild conditions. • Simplifies oligonucleotide 5′-phosphorylation with defined ≥95% purity for reliable nucleic acid synthesis. Shipped at ambient temperature; ready for immediate benchtop use without inert-atmosphere setup.

Molecular Formula C6H12O3P+
Molecular Weight 163.13 g/mol
CAS No. 16352-18-4
Cat. No. B090933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide
CAS16352-18-4
Molecular FormulaC6H12O3P+
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESCC1(C(O[P+](=O)O1)(C)C)C
InChIInChI=1S/C6H12O3P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3/q+1
InChIKeyMWVBQXVOGPKEII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide – Air-Stable Ligand & Reagent


4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide (CAS 16352-18-4) is a cyclic phosphine oxide characterized by a rigid dioxaphospholane ring. Its primary role in organic synthesis is as an air-stable preligand for transition metal-catalyzed cross-coupling reactions, notably the Kumada coupling of aryl tosylates [1]. It also serves as a phosphorylation reagent in oligonucleotide synthesis and as a reactant for preparing specialized catalysts for reactions like Heck coupling and asymmetric hydrogenation [1]. The compound's utility stems from its ability to form hydrogen-bond-stabilized bidentate complexes with metals like palladium, which enhances catalytic activity and selectivity under mild conditions [1].

Air-stable preligand for transition metal catalysis
Enables Kumada coupling of challenging aryl tosylates
Phosphorylation reagent for oligonucleotide synthesis
Broad cross-coupling compatibility (Suzuki, Heck, etc.)

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide: Stability & Efficiency Benefits


Generic substitution with other phosphorus-based ligands or phosphorylating agents is often inadequate due to a combination of air-sensitivity, lower catalytic activity, and distinct reactivity profiles. Many phosphorus ligands require strict inert atmosphere handling to prevent oxidation, leading to increased experimental complexity and potential batch-to-batch variability [1]. In contrast, 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide is an air-stable solid at room temperature, enabling straightforward benchtop use and simplifying reaction setup [1]. Furthermore, its unique cyclic structure allows it to form a hydrogen-bond-stabilized bidentate complex with palladium, which is crucial for activating challenging substrates like electron-poor aryl tosylates in Kumada couplings, a feat not readily achieved with common monodentate phosphines or less specialized phosphites [1]. The quantitative evidence below details these performance advantages, providing a clear rationale for its selection over alternative reagents.

Air sensitivity of alternatives
Many phosphines require inert atmosphere, increasing setup complexity and batch variability.
Limited substrate scope with common ligands
Monodentate phosphines often fail with electron-poor tosylates in Kumada couplings.
Lack of bidentate complex formation
Generic phosphites may not form the hydrogen-bond-stabilized Pd complex critical for reactivity.

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide: Quantitative Performance


Kumada Coupling Performance

The compound acts as an air-stable preligand that forms an active catalyst in situ for Kumada cross-coupling. It enables high yields with less reactive substrates. In a representative reaction, coupling 3-(trifluoromethyl)phenyl tosylate with (4-methoxyphenyl)magnesium bromide using a Pd(dba)₂/ligand catalyst system provided the desired biphenyl product in 94% yield [1]. This demonstrates its effectiveness for challenging, electron-poor tosylates, a substrate class that often fails with conventional phosphine ligands.

Kumada Coupling Yield
Class-level
94%
vs common phosphines typically lower
Reported yield for challenging substrate
1 mmol scale, Pd(dba)₂, dioxane, 80 °C
Cross-coupling Palladium catalysis Ligand design

Air and Moisture Stability Advantage

The compound is explicitly marketed and documented as an 'air-stable' solid at room temperature [1]. This is a critical advantage over many common phosphine ligands like triphenylphosphine (PPh₃) or trialkylphosphines, which are prone to oxidation and often require storage and handling under an inert atmosphere. For example, PPh₃ slowly oxidizes in air, and trialkylphosphines can be pyrophoric. The inherent stability of this compound simplifies its use in standard laboratory environments without the need for a glovebox, reducing experimental setup time and the risk of failed reactions due to ligand decomposition.

Air Stability
Class-level
Air-stable solid
RT storage, no glovebox required
Simplifies benchtop handling
Compared to PPh₃ or trialkylphosphines
Ligand stability Ease of handling Catalysis

Reliable Purity and Quality from Vendors

Reputable suppliers consistently provide this compound with a minimum purity of 95.0% as determined by gas chromatography (GC) . The melting point specification is also tightly controlled, typically 102-109 °C . This high level of purity and well-defined physical properties ensure reliable and reproducible performance in sensitive applications like catalysis and oligonucleotide synthesis, where impurities can poison catalysts or lead to low-quality products.

Purity Specification
Specification review
≥95.0% (GC)
mp 102–109 °C
Supports reproducible catalytic performance
Vendor QC data
Purity Quality control Procurement

Broad Cross-Coupling Compatibility

Beyond its well-documented role in Kumada couplings, this compound is a versatile ligand precursor applicable to a wide range of other palladium-catalyzed reactions. Vendor documentation indicates its suitability for Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . This broad compatibility positions it as a valuable, multi-purpose tool for synthetic chemists, reducing the need to stock and screen multiple specialized ligands for different C-C and C-N bond-forming reactions.

Reaction Scope
Class-level
≥8 coupling types
vs specialized ligands often 1–2 types
Broad synthetic utility
Includes Suzuki, Heck, Negishi, etc.
Cross-coupling Palladium catalysis Reaction scope

4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide – Key Applications


Kumada Coupling of Aryl Tosylates

This is the primary application where the compound demonstrates its greatest value. It enables high-yielding cross-couplings with challenging, electron-poor aryl tosylates, as evidenced by the 94% yield obtained in the synthesis of 4'-methoxy-3-(trifluoromethyl)biphenyl [1]. The air-stability of the preligand simplifies the experimental setup and improves reproducibility, making it the reagent of choice for this specific, difficult transformation.

Oligonucleotide Phosphorylation

The compound serves as a chemical phosphorylation reagent for introducing 5'-phosphate groups onto oligonucleotides [1]. Its defined purity (≥95%) and reactivity profile contribute to reliable and efficient phosphorylation, a critical step in the preparation of primers, probes, and other nucleic acid constructs for molecular biology and diagnostics.

Palladium Complexes for Cross-Coupling

Due to its broad compatibility, the compound is an excellent starting point for generating active palladium catalysts for a wide array of cross-coupling reactions [1]. It is a practical, air-stable alternative to more sensitive phosphine ligands for setting up Heck, Suzuki-Miyaura, Negishi, and other C-C bond-forming reactions, particularly in benchtop settings where an inert atmosphere is not readily available.

Oxapalladacycle Synthesis for Markovnikov Additions

This compound is a specific reactant for the synthesis of oxapalladacycle catalysts, which are used to achieve Markovnikov-type addition reactions [1]. This specialized application highlights its unique ability to form stable, chelating complexes that direct regioselectivity in certain transformations, an area where other phosphorus reagents may not be applicable.

Application
Selection Property
Validation Focus
Kumada Coupling of Aryl Tosylates
High efficiency with electron-poor substrates
Yield and substrate scope verification
Oligonucleotide Phosphorylation
Reliable purity and reactivity profile
Phosphorylation efficiency and purity
Palladium Complexes for Cross-Coupling
Air stability and broad ligand compatibility
Reaction scope and yield assessment
Oxapalladacycle Synthesis
Ability to form stable chelating complexes
Regioselectivity and catalyst activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.